5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene
Overview
Description
5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene is a heterocyclic compound that features a thiophene ring fused with a complex tricyclic structure. Heterocyclic compounds like this one are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility .
Preparation Methods
The synthesis of 5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of thiophene derivatives under specific conditions. Industrial production methods often involve the use of metal catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with different substituents using reagents like halogens or alkylating agents
Scientific Research Applications
5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in drug design and development.
Industry: The compound is used in the production of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. Its unique structure allows it to fit into specific binding sites, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar compounds include:
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its high charge mobility and extended π-conjugation, making it useful in organic electronics.
Thiopropamine: An analogue of amphetamine with a thiophene ring, used as a stimulant.
3-chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene:
The uniqueness of 5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene lies in its complex tricyclic structure, which provides distinct electronic properties and reactivity compared to its analogues.
Biological Activity
5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene (CAS No. 1097819-60-7) is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including anticancer properties and other therapeutic potentials based on various research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes thiophene and dioxane moieties. Its molecular formula is with a molecular weight of approximately 258.30 g/mol. The structural complexity may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro assays have demonstrated that compounds structurally related to this compound can inhibit the growth of various cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer) with IC50 values ranging from 4.27 µg/mL to higher concentrations depending on the specific derivative tested .
- Mechanisms of Action : The mechanisms underlying the anticancer activity often involve the induction of apoptosis and inhibition of cell cycle progression through pathways like ERK1/2 signaling .
Additional Biological Activities
Beyond anticancer properties, compounds similar to this structure have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some related compounds exhibit significant antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Inflammatory responses have been shown to be modulated by similar thiophene derivatives, indicating possible applications in inflammatory diseases .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological evaluation of thiophene-containing compounds:
- Study on Anticancer Activity : A series of thiophene derivatives were synthesized and evaluated for their cytotoxic effects against multiple cancer cell lines using MTT assays. The most active compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
- Mechanistic Insights : Research has indicated that certain derivatives can disrupt mitochondrial function in cancer cells leading to apoptosis. These findings suggest that the compound may interact with mitochondrial pathways crucial for cell survival .
Data Summary Table
Activity | Cell Line Tested | IC50 Value (µg/mL) | Mechanism |
---|---|---|---|
Anticancer | A549 (Lung Cancer) | 4.27 | Apoptosis induction |
Anticancer | SK-MEL-2 (Skin Cancer) | Varies | ERK1/2 pathway inhibition |
Antimicrobial | Various Pathogens | Varies | Disruption of microbial membranes |
Anti-inflammatory | In vitro models | Varies | Cytokine modulation |
Properties
IUPAC Name |
2-thiophen-3-yl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-4-18-7-8(1)13-14-9-5-11-12(6-10(9)15-13)17-3-2-16-11/h1,4-7H,2-3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRAZOFXDNWHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=C(N3)C4=CSC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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